molecular formula C19H24O8 B11588836 Dimethyl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Dimethyl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B11588836
M. Wt: 380.4 g/mol
InChI Key: MMIFBDXLUPTCJF-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHO

    IUPAC Name: this compound

This compound belongs to the class of esters and contains a cyclohexane ring with various functional groups. It’s not commonly encountered, but its unique structure makes it intriguing for further study.

Preparation Methods

Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves esterification of the corresponding diacid with methanol. Further optimization and detailed procedures would require additional research.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its rarity and complex structure likely contribute to this limitation.

Chemical Reactions Analysis

Reactivity:: Dimethyl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate may undergo various reactions, including:

    Ester Hydrolysis: Conversion to the corresponding diacid under acidic or basic conditions.

    Oxidation/Reduction: Depending on the reaction conditions, it could be oxidized or reduced.

    Substitution: Alkyl or aryl groups may be substituted on the phenyl ring.

Common Reagents and Conditions::

    Hydrochloric Acid (HCl): or for hydrolysis.

    Oxidizing Agents: (e.g., potassium permanganate) for oxidation.

    Reducing Agents: (e.g., lithium aluminum hydride) for reduction.

Major Products:: The major products would be the corresponding diacid and its derivatives.

Scientific Research Applications

Chemistry::

    Structural Elucidation: Researchers may use this compound as a reference standard or for NMR studies.

    Synthetic Intermediates: It could serve as an intermediate in complex organic syntheses.

Biology and Medicine::

    Pharmacology: Investigating its potential as a drug candidate due to its unique structure.

    Bioactivity Screening: Testing its effects on biological targets.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism remains elusive, but further research could uncover its molecular targets and pathways.

Properties

Molecular Formula

C19H24O8

Molecular Weight

380.4 g/mol

IUPAC Name

dimethyl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C19H24O8/c1-5-27-13-8-10(6-7-11(13)20)14-15(17(22)25-3)12(21)9-19(2,24)16(14)18(23)26-4/h6-8,14-16,20,24H,5,9H2,1-4H3

InChI Key

MMIFBDXLUPTCJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(C(=O)CC(C2C(=O)OC)(C)O)C(=O)OC)O

Origin of Product

United States

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